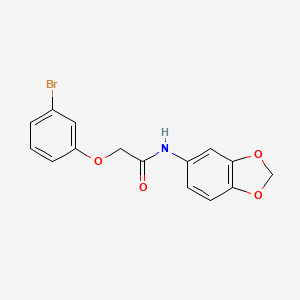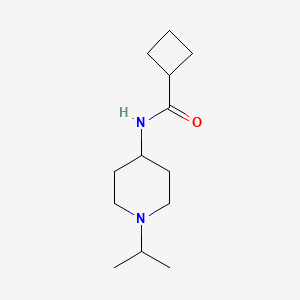
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as EF-PFP, is a chemical compound that is widely used in scientific research. This compound is a pyrazoline derivative that has shown promising results in various applications, including as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential as a therapeutic agent for the treatment of cancer. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Wirkmechanismus
The mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the inflammatory response and is also involved in the regulation of cell proliferation and apoptosis. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activation of NF-κB, leading to the suppression of the inflammatory response and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes it a useful tool in the study of inflammatory diseases. Additionally, 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models, making it a potential therapeutic agent for the treatment of cancer.
One of the limitations of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more efficient synthesis methods for 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. Another area of research is the development of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol analogs with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects. Finally, more research is needed to explore the potential therapeutic applications of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, particularly in the treatment of inflammatory diseases and cancer.
Conclusion
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a pyrazoline derivative that has shown promising results in various scientific research applications, including as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer. The synthesis of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-fluorobenzoyl hydrazine with 3-ethyl-4,5-dihydro-1H-pyrazole-5-one in the presence of acetic acid. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and inhibit the growth of tumors in animal models. However, more research is needed to fully understand the mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects.
Synthesemethoden
The synthesis of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-fluorobenzoyl hydrazine with 3-ethyl-4,5-dihydro-1H-pyrazole-5-one in the presence of acetic acid. The reaction proceeds through a cyclization process, resulting in the formation of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. The yield of this synthesis method is typically around 70-80%.
Eigenschaften
IUPAC Name |
(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-2-14-12-18(23,13-8-4-3-5-9-13)21(20-14)17(22)15-10-6-7-11-16(15)19/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJRTXNQNNACLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-ethyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-chloro-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4928367.png)


![N-(2,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4928393.png)
![4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4928395.png)

![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4928434.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)


![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)